molecular formula C12H10FN3O2 B108437 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide CAS No. 757251-54-0

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Cat. No. B108437
M. Wt: 247.22 g/mol
InChI Key: TYOBRHWHVZDWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288538B2

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen atmosphere, and potassium tert-butoxide (5.6 g) was added at room temperature, followed by stirring for 15 min. To the reaction mixture was added 4-chloropicolylamide (5.0 g), followed by stirring in an oil bath at an external temperature of 80° C. under a nitrogen atmosphere for 50 min. The reaction mixture was allowed to cool down to room temperature. To the reaction mixture was added a 1N aqueous solution of sodium hydroxide (85.5 ml), followed by stirring. The precipitated solid was collected by filtration, and washed with water. The solid was dried under aeration, then hot air-dried at 100° C. to provide the titled compound as pale brown powder (5.88 g, 74.3%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
4-chloropicolylamide
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
85.5 mL
Type
reactant
Reaction Step Four
Yield
74.3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-:13])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([CH2:23][NH-:24])[CH:18]=1.[OH-].[Na+]>CS(C)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]([NH2:24])=[O:13])[CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
57 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
4-chloropicolylamide
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C[NH-]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring in an oil bath at an external temperature of 80° C. under a nitrogen atmosphere for 50 min
Duration
50 min
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried under aeration
CUSTOM
Type
CUSTOM
Details
hot air-dried at 100° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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